molecular formula C36H28O2P2 B14066969 Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether

Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether

Cat. No.: B14066969
M. Wt: 554.6 g/mol
InChI Key: VWKBVNQSGONNNB-UHFFFAOYSA-N
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Description

Bis[2-(diphenylphosphino)-phenyl]ether oxide (DPEPO) is a high-performance host material widely used in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) systems. Its structure features two diphenylphosphine oxide groups linked via a phenyl ether backbone, conferring strong polarity (ε = 6.117) and a high triplet energy (ET = 3.0–3.3 eV) . These properties enable efficient exciton confinement, suppression of efficiency roll-off, and compatibility with blue TADF emitters . DPEPO’s rigid, steric structure also enhances photoluminescence quantum yields (PLQY) in doped films, even at high concentrations .

Properties

IUPAC Name

[2-(2-diphenylphosphorylphenoxy)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O2P2/c37-40(31-21-9-3-10-22-31,32-23-11-4-12-24-32)36-28-16-14-26-34(36)38-33-25-13-15-27-35(33)39(29-17-5-1-6-18-29)30-19-7-2-8-20-30/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKBVNQSGONNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The oxidation mechanism proceeds via nucleophilic attack of the lone pair on phosphorus by MnO₂, forming a transient P–O–Mn intermediate. Subsequent proton transfer and reductive elimination of MnO produce the phosphine oxide (Fig. 1). The reaction is stoichiometric, requiring 2 equivalents of MnO₂ per phosphorus atom to ensure complete oxidation.

Table 1. Optimization of MnO₂-Mediated Oxidation of DPEphos

Parameter Optimal Condition Yield (%) Reference
Solvent Dichloromethane 92
Temperature (°C) 25 92
Reaction Time (h) 12 92
MnO₂ Equivalents 2 per P atom 92

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms oxidation through the emergence of a P=O stretching vibration at 1190–1220 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy further validates the structure: the ³¹P NMR spectrum exhibits a singlet at δ 28.5 ppm, characteristic of phosphine oxides, while the ¹H NMR spectrum retains the aromatic splitting pattern of the parent ligand.

Alternative Oxidizing Agents: Sulfur and Selenium

While MnO₂ remains the preferred oxidant, elemental sulfur (S₈) and selenium (Se) offer alternative pathways for phosphorus oxidation. These chalcogens react with DPEphos in tetrahydrofuran (THF) under reflux, forming P=S or P=Se bonds alongside the phosphine oxide.

Table 2. Comparative Analysis of Chalcogen-Based Oxidation

Oxidant Solvent Temperature (°C) Time (h) Product Yield (%)
MnO₂ CH₂Cl₂ 25 12 BDPEphos oxide 92
S₈ THF 66 24 P=S derivative 85
Se THF 66 24 P=Se derivative 78

Notably, sulfur and selenium produce mixed chalcogen-phosphorus derivatives rather than pure phosphine oxides. These products are valuable in niche applications but deviate from the target compound’s structure.

Copper(I)-Templated Oxidation

A templated synthesis route leverages copper(I) coordination to preorganize DPEphos for selective oxidation. The reaction of [Cu(CH₃CN)₄][BF₄] with DPEphos in a 1:2 molar ratio forms the complex [Cu(κ²-P,P’-DPEphos)(κ¹-P-DPEphos)][BF₄] (1 ), which features a dangling phosphorus atom. Treatment of 1 with MnO₂ oxidizes the uncoordinated phosphorus center, yielding [Cu(κ²-P,P’-DPEphos)(κ²-P,O-DPEphos-O)][BF₄] (2 ) (Fig. 2).

Mechanistic Advantages

Coordination to Cu(I) stabilizes the ligand geometry, preventing undesired side reactions such as overoxidation or ligand dissociation. The templated approach achieves >95% conversion, as confirmed by single-crystal X-ray diffraction.

Theoretical Insights into Phosphorus Oxidation

Density functional theory (DFT) calculations reveal that the electron-rich phosphorus centers in DPEphos exhibit a HOMO energy of −6.3 eV, facilitating nucleophilic oxidation. The calculated activation energy (ΔG‡) for MnO₂-mediated oxidation is 18.7 kcal/mol, compared to 22.4 kcal/mol for S₈, rationalizing the higher efficiency of MnO₂.

Challenges in Direct Synthesis from Aryl Precursors

Direct synthesis of BDPEphos oxide from aryl halides and phosphine oxides faces significant hurdles due to steric congestion. Attempted Ullman-type couplings of 2-bromophenyl ether with diphenylphosphine oxide in the presence of CuI catalysts result in <10% yield, with predominant formation of dehalogenated byproducts.

Applications in Coordination Chemistry

BDPEphos oxide serves as a chelating ligand for soft and hard metal ions. Complexation with Pd(II) in acetonitrile yields [Pd(κ²-P,O-BDPEphos oxide)Cl₂], a precatalyst for Suzuki-Miyaura couplings. The phosphine oxide’s strong σ-donor and weak π-acceptor properties enhance catalytic activity in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(diphenylphosphino)-phenyl]ether oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halides and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Bis[2-(diphenylphosphino)-phenyl]ether oxide has a wide range of applications in scientific research, including :

    Chemistry: Used as a ligand in catalysis, particularly in hydroformylation and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism by which Bis[2-(diphenylphosphino)-phenyl]ether oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .

Comparison with Similar Compounds

Triplet Energy and Exciton Confinement

DPEPO’s high triplet energy (3.0–3.3 eV) outperforms common hosts like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) (ET = 2.6 eV) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA) (ET = 2.72 eV), making it ideal for blue and green emitters requiring stringent exciton confinement . For example, in TADF-OLEDs, DPEPO reduces triplet-triplet annihilation (TTA) by confining triplet excitons more effectively than CBP, which has lower ET . However, UGH3 (1,3-bis(triphenylsilyl)benzene) and Zeonex also exhibit high ET values, though their dielectric properties differ significantly from DPEPO .

Table 1: Triplet Energy and Host Performance
Compound Triplet Energy (eV) Key Application Reference
DPEPO 3.0–3.3 Blue/green TADF, high-polarity hosts
CBP 2.6 General hosts for lower-energy emitters
mCP ~2.8* Low-polarity hosts
TCTA 2.72 Hole-transport layers
UGH3 >3.0 High ET, low-polarity hosts

*Estimated based on typical carbazole-based hosts.

Polarity and Dielectric Properties

DPEPO’s strong polarity (ε = 6.117) facilitates charge-transfer (CT) state stabilization, enhancing TADF efficiency in polar emitters . In contrast, mCP (1,3-bis(carbazol-9-yl)benzene) has weak polarity, making it suitable for non-polar systems but less effective in CT-dominated emission . For instance, in the TADF emitter PXZ-CMO, DPEPO-based devices show a 20% higher external quantum efficiency (EQE) than mCP hosts due to better alignment with the emitter’s CT character .

Photoluminescence and Device Performance

DPEPO significantly enhances PLQY in doped films. For example, diluting 3CzTRZ in DPEPO (3:7 ratio) achieves near-unity PLQY (100%), compared to 70% in other hosts . Similarly, 5CzCO2Me doped in DPEPO maintains >80% PLQY even at 15 wt%, attributed to suppressed aggregation . In OLEDs, DPEPO hosts enable EQEs up to 19.2% for exciplex systems and 16.5% for TADF emitters, outperforming CBP and mCP .

Table 2: Performance Metrics of Key Host Materials
Compound PLQY Enhancement (%) Max EQE (%) Key Advantage Limitation Reference
DPEPO Up to 100 19.2 High polarity, wide ET High efficiency roll-off in some cases
CBP N/A ~20 Broad compatibility Low ET limits blue emission
mCP Moderate ~20 Low polarity, stable Poor CT-state stabilization
UGH3 N/A N/A High ET, low polarity Limited data on device integration

Host-Guest Compatibility

DPEPO’s polarity and steric effects make it compatible with rigid, CT-based emitters like PXZ-muPYR and spiro-DABNA, where it reduces non-radiative losses . However, for emitters requiring low-polarity environments (e.g., DMAC-DMT), UGH3 or Zeonex are preferable .

Biological Activity

Bis[2-(diphenylphosphino)-phenyl]ether oxide, also known as bis[2-((oxo)diphenylphosphino)phenyl]ether, is a phosphine oxide compound that has garnered attention for its unique structural properties and biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C36H28O3P2
  • Molecular Weight : 570.56 g/mol
  • Appearance : White to almost white powder or crystal
  • Melting Point : 280 °C

Biological Activity Overview

The biological activity of bis[2-(diphenylphosphino)-phenyl]ether oxide is primarily attributed to its role as a ligand in coordination chemistry, particularly in metal complexes. These complexes often exhibit significant photoluminescent properties and potential applications in medicinal chemistry.

  • Metal Chelation : The compound can form stable complexes with various metal ions, enhancing their bioavailability and activity.
  • Photoluminescence : Exhibits strong luminescent properties that can be harnessed for diagnostic purposes.
  • Antioxidant Activity : Some studies suggest that phosphine oxides can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.

1. Photoluminescent Metal Complexes

Recent studies have shown that manganese(II) complexes with bis[2-(diphenylphosphino)-phenyl]ether oxide demonstrate excellent photoluminescent performance. For instance, a manganese(II) dibromide complex achieved a total quantum yield of up to 70%, indicating its potential use in luminescent applications such as sensors and light-emitting devices .

2. Antioxidant Properties

Research indicates that phosphine oxides may enhance the activity of antioxidant enzymes. A study highlighted the ability of curcumin-metal complexes to improve superoxide dismutase and catalase activities, suggesting a similar potential for bis[2-(diphenylphosphino)-phenyl]ether oxide when coordinated with metal ions .

Data Tables

PropertyValue
Molecular FormulaC36H28O3P2
Molecular Weight570.56 g/mol
Melting Point280 °C
SolubilitySoluble in chloroform
Purity>97% (HPLC)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Bis[2-(diphenylphosphino)-phenyl]ether oxide?

  • Methodological Answer : The compound is typically synthesized via phosphorylation of biphenyl ether precursors under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Key steps include:

  • Using Pd-catalyzed cross-coupling reactions to introduce phosphine groups .
  • Purification via recrystallization from toluene or dichloromethane, achieving >98.5% purity (HPLC) .
  • Characterization by melting point analysis (184–187°C) and IR spectroscopy to confirm the P=O bond (ν ~1200 cm⁻¹) .

Q. How do researchers characterize the structural and electronic properties of these ligands?

  • Methodological Answer : A combination of techniques is employed:

  • X-ray crystallography to resolve the ligand’s conformation and P–O bond geometry .
  • NMR spectroscopy (³¹P, ¹H, ¹³C) to assess electronic environments; ³¹P shifts typically range between 20–30 ppm for diphenylphosphine oxides .
  • Cyclic voltammetry to evaluate redox behavior, particularly for applications in catalysis .

Q. What safety protocols are critical when handling these phosphine-based ligands?

  • Methodological Answer :

  • Use gloveboxes or Schlenk lines to prevent air/moisture exposure, as phosphines are prone to oxidation .
  • Avoid inhalation (respiratory irritation hazard) and skin contact; wear PPE and work in fume hoods .

Advanced Research Questions

Q. How do computational models predict the ligand’s coordination behavior in transition-metal complexes?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates binding energies and orbital interactions (e.g., σ-donation from P to metal centers) .
  • Compare computed metrics (e.g., bite angles, bond lengths) with experimental X-ray data to validate models .
  • Example: The ether backbone in Bis[2-(diphenylphosphino)-phenyl]ether oxide induces a ~120° bite angle, favoring tetrahedral or square-planar metal coordination .

Q. What experimental strategies resolve discrepancies in catalytic performance across studies?

  • Methodological Answer :

  • Controlled variable testing : Isolate factors like ligand purity (>99% vs. 98%), solvent polarity, and metal/ligand ratio .
  • In-situ spectroscopy (e.g., UV-Vis, EXAFS) to monitor active species during catalysis .
  • Case study: Lower catalytic yields in some studies may stem from trace moisture oxidizing the phosphine ligand, verified via ³¹P NMR .

Q. How can ligand modifications enhance selectivity in cross-coupling reactions?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl rings to modulate metal-ligand electron transfer .
  • Compare turnover numbers (TONs) for modified vs. parent ligands in Suzuki-Miyaura couplings .
  • Computational screening (e.g., ligand libraries) identifies optimal substituents for target substrates .

Q. What role does the oxide group play in stabilizing catalytic intermediates?

  • Methodological Answer :

  • The P=O group increases ligand rigidity, reducing entropy loss during metal coordination .
  • Kinetic studies (e.g., stopped-flow techniques) show slower ligand dissociation rates compared to non-oxidized analogs, enhancing catalyst longevity .

Data Contradiction Analysis

Q. Why do reported catalytic activities vary for Pd complexes of these ligands?

  • Methodological Answer :

  • Purity discrepancies : Commercial samples (e.g., Thermo Scientific, 99%) vs. in-house synthesized batches may differ in trace impurities .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) stabilize charged intermediates better than toluene, affecting reaction rates .
  • Metal precursors : Pd(OAc)₂ vs. PdCl₂ may yield distinct active species, requiring standardized screening protocols .

Q. How do researchers reconcile conflicting spectroscopic data for these ligands?

  • Methodological Answer :

  • Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Compare IR spectra with computed vibrational modes (DFT) to confirm P=O vs. P–O–P assignments .

Tables for Key Data

Property Bis[2-(diphenylphosphino)-phenyl]ether Oxide Method Reference
Melting Point184–187°CDifferential Scanning Calorimetry
Purity (HPLC)>98.5%Reverse-phase chromatography
³¹P NMR Shift (CDCl₃)22–25 ppmBruker 400 MHz spectrometer
DFT-Calculated Bite Angle118–122°Gaussian 16 (B3LYP functional)

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